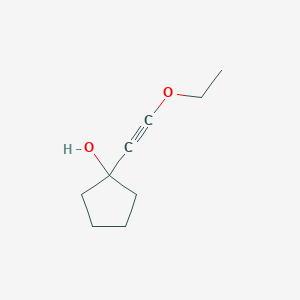
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that combine azetidine and triazole rings with dichlorophenyl methanone, indicating a structure potentially useful for various organic and medicinal chemistry applications due to the presence of bioactive motifs.
Synthesis Analysis
Synthesis approaches for related compounds often involve stepwise constructions of the azetidine and triazole rings followed by their integration with dichlorophenyl methanone. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed using a three-step, one-pot construction of the chiral azetidine ring, demonstrating a practical approach to synthesizing complex azetidine-containing compounds (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves detailed X-ray crystallography or NMR spectroscopy to elucidate. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established, providing insight into the spatial arrangement and bonding interactions of similar triazole-containing compounds (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include catalytic asymmetric additions, cycloadditions, and nucleophilic substitutions, revealing their reactivity and potential for further chemical transformations. The use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions indicates the reactivity of triazolyl groups in facilitating chemical reactions (Ozcubukcu et al., 2009).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility of these compounds can be crucial for their application and handling. Analytical techniques like melting point analysis, elemental analysis, and spectroscopy are essential for characterizing these aspects, though specific data for the compound was not found.
Chemical Properties Analysis
Chemical properties including stability, reactivity with other chemical entities, and the ability to participate in specific chemical reactions are key to understanding the utility of these compounds. For instance, the synthesis and study of reactions towards sulfur- and oxygen-containing nucleophiles of a related compound highlights the versatility and reactivity of these chemicals (Pouzet et al., 1998).
Scientific Research Applications
Microwave Assisted Synthesis of Heterocyclic Compounds
A study by Mistry and Desai (2006) explores the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones like (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone. These compounds are tested for their antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Mistry & Desai, 2006).
Dihydroorotate Dehydrogenase Inhibitors
Gong et al. (2017) conducted a study on the structural optimization of dihydroorotate dehydrogenase (HsDHODH) inhibitors. They developed a series of novel triazole derivatives as potent HsDHODH inhibitors, indicating the potential of this compound in the field of enzyme inhibition and cancer research (Gong et al., 2017).
Synthesis and Characterization of Triazole and Triazolidin Derivatives
Abosadiya et al. (2018) investigated the synthesis of new 1,2,4-Triazole and Triazolidin derivatives, including compounds similar to this compound. Their study provides insight into the structural and chemical properties of these compounds, which is crucial for further applications in material science and chemistry (Abosadiya et al., 2018).
Applications in Anticancer and Antimicrobial Research
Several studies, such as those by Rajasekaran et al. (2006), Ruan et al. (2011), and Thomas et al. (2014), have focused on the synthesis of triazole derivatives and their evaluation for antibacterial, antifungal, and anticonvulsant activities. These studies underscore the potential of triazole-based compounds, including this compound, in developing new therapeutic agents (Rajasekaran et al., 2006), (Ruan et al., 2011), (Thomas et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring, a structural fragment found in many biologically active compounds . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction . The exact mode of action will depend on the specific target molecule and the biological context.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , suggesting that this compound may also affect bacterial growth and survival pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation , which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment .
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQHBCQZUVTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)
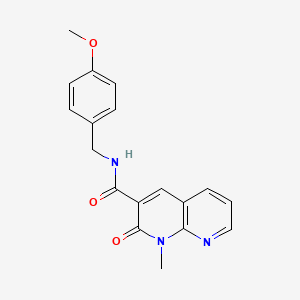
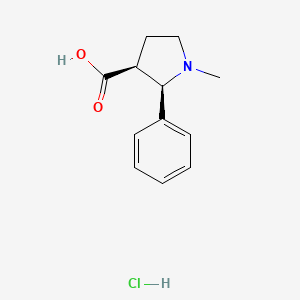
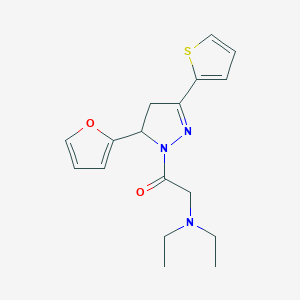
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)


![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)
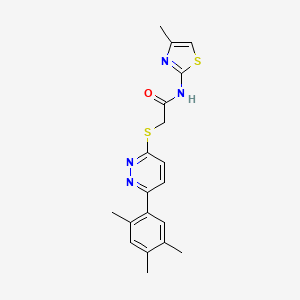
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)


